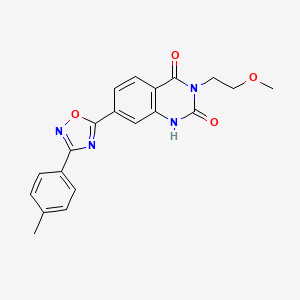
3-(2-methoxyethyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-methoxyethyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H18N4O4 and its molecular weight is 378.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(2-methoxyethyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (CAS Number: 1359247-15-6) is a novel derivative within the quinazoline family. Quinazolines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C20H18N4O4 with a molecular weight of 378.4 g/mol. The structure features a quinazoline core substituted with a methoxyethyl group and an oxadiazole moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1359247-15-6 |
| Molecular Formula | C20H18N4O4 |
| Molecular Weight | 378.4 g/mol |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinazoline, including the compound , exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Antibacterial Testing : The agar well diffusion method was employed to evaluate the antibacterial efficacy of this compound. It showed moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 65 mg/mL to 80 mg/mL for different strains tested .
- Comparative Analysis : When compared to standard antibacterial agents such as ampicillin and vancomycin, the compound displayed competitive inhibition zones. For example, it achieved an inhibition zone of 15 mm against E. coli, which is comparable to reference drugs .
Anticancer Potential
Quinazoline derivatives are also recognized for their anticancer properties. The compound's structural features suggest potential activity against cancer cell lines:
- Mechanism of Action : The quinazoline scaffold is known to inhibit key enzymes involved in cancer cell proliferation. Studies have indicated that modifications in the substituents can enhance selectivity towards cancerous cells while minimizing effects on normal cells .
Other Biological Activities
The compound has also been evaluated for additional biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .
- Antioxidant Activity : Some derivatives in this class have shown promise as antioxidants, which can be beneficial in reducing oxidative stress in various disease models .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study published in PMC highlighted several quinazoline derivatives' ability to inhibit bacterial gyrase and DNA topoisomerase IV. The specific compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, reinforcing its potential as an antimicrobial agent .
- Evaluation Against Cancer Cell Lines :
- Assessment of Anti-inflammatory Effects :
Properties
IUPAC Name |
3-(2-methoxyethyl)-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-12-3-5-13(6-4-12)17-22-18(28-23-17)14-7-8-15-16(11-14)21-20(26)24(19(15)25)9-10-27-2/h3-8,11H,9-10H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMKWKCLVYDQLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














